molecular formula C23H19Cl2NO2 B2916933 (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one CAS No. 477889-27-3

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2916933
CAS No.: 477889-27-3
M. Wt: 412.31
InChI Key: MAVKDAKWTHYQHQ-VAWYXSNFSA-N
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Description

(2E)-1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one is a sophisticated chiral chalcone derivative offered for investigative chemistry and biological screening. Chalcones are a prominent class of organic compounds known as α,β-unsaturated ketones, which serve as versatile intermediates in organic synthesis and are widely studied for their diverse biological profiles. The specific structure of this compound features a 2,4-dichlorobenzyl ether group and a 3-methylphenyl (m-tolyl) amino substituent, contributing to its unique steric and electronic properties. This configuration suggests potential for investigation in areas such as medicinal chemistry, where similar compounds are explored for enzyme inhibition and receptor antagonism, and materials science, where the conjugated system may be of interest for photophysical studies. Researchers can utilize this chemical as a key scaffold for the synthesis of more complex heterocyclic compounds or as a standard in analytical method development. Its mechanism of action is dependent on the specific research context and would require empirical determination. This product is strictly for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c1-16-3-2-4-20(13-16)26-12-11-23(27)17-6-9-21(10-7-17)28-15-18-5-8-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVKDAKWTHYQHQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenol, is reacted with a suitable alkylating agent to introduce the methoxy group, forming 2,4-dichlorophenylmethoxy.

    Coupling with Methoxyphenyl: The intermediate is then coupled with a methoxyphenyl derivative under specific conditions to form the desired methoxyphenyl group.

    Introduction of the Methylphenylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance stability and crystallinity but may reduce solubility .
  • Amino and methoxy groups improve solubility and bioavailability. For example, dimethylamino substituents in enhance fluorescence, while methoxy groups in improve antimalarial efficacy.

Anticancer Potential

  • Target Compound : Theoretical studies suggest dichlorophenyl and methylphenyl groups may inhibit microtubule polymerization, akin to alkenyl trisulfides in .
  • (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one: Exhibits selective cytotoxicity via intercalation with DNA, as seen in .
  • Chloroquinoline-based Chalcones: Demonstrated IC50 values <10 μM against oral squamous cell carcinoma (OSCC), with higher selectivity than normal cells .

Antimicrobial and Antimalarial Activity

  • (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one : Inhibited Staphylococcus aureus (MIC = 32 μg/mL) due to chloro-substituted aromatic interactions .
  • 7-Chloroquinolinyl Chalcones: Showed dual antimalarial (IC50 = 0.8 nM) and anticancer activity, attributed to quinoline’s heme-binding capacity .

Physicochemical Properties

  • Melting Points: Target Compound: Predicted >200°C (similar to dichlorophenyl derivatives in ). (2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one: 201–203°C . (2E)-3-(4-Dimethylaminophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: 185–187°C .
  • Synthetic Yields :

    • Target Compound: Estimated 70–80% (Claisen-Schmidt condensation) .
    • (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one : 85% yield .

Crystallographic and Spectroscopic Data

  • Crystallography: SHELXL refinement (e.g., ) confirms planar enone systems and intermolecular interactions (e.g., C–H···O) stabilizing crystal lattices.
  • NMR/IR Data: Target Compound: Expected δ 6.8–7.6 ppm (aromatic H), 1680 cm⁻¹ (C=O stretch) . (2E)-3-(4-Dimethylaminophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: δ 3.02 ppm (N–CH3), 1620 cm⁻¹ (conjugated C=O) .

Biological Activity

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one, also known by its CAS number 478039-19-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C26H24Cl2N2O3C_{26}H_{24}Cl_{2}N_{2}O_{3}, with a molar mass of 483.39 g/mol. The structural features include a methoxy group and a dichlorophenyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC26H24Cl2N2O3
Molar Mass483.39 g/mol
CAS Number478039-19-9

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of similar compounds in the class of phenylpropene derivatives. For instance, research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-1 and COX-2 enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation.

In a study evaluating various derivatives, the IC50 values for COX inhibition were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These findings suggest that this compound may exhibit similar inhibitory effects on COX enzymes due to its structural similarities with other tested compounds .

Anticancer Activity

The compound's structure suggests potential anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies on related compounds have shown that they can target key signaling pathways involved in cancer progression, including those mediated by tyrosine kinases.

For example, pyridopyrimidine derivatives have been noted for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells . This inhibition can lead to reduced cell viability and tumor growth.

Case Studies

Several case studies have documented the biological effects of compounds structurally similar to this compound:

  • Study on Anti-inflammatory Activity : A series of experiments demonstrated that derivatives with similar functional groups effectively reduced inflammation in animal models by suppressing COX activity and decreasing cytokine levels.
  • Anticancer Research : In vitro studies showed that certain analogs induced apoptosis in breast cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

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